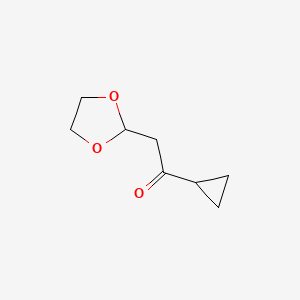

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone

Overview

Description

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone (CPE) is an organic compound with a cyclic structure. It is a colorless, crystalline solid that is soluble in water and other organic solvents. CPE is a useful intermediate in organic synthesis, and is used in the synthesis of drugs, dyes, and other compounds.

Scientific Research Applications

Synthesis of Monoprotected 1,4-Diketones

The photosensitized alkylation of enones with 2-substituted-1,3-dioxolanes leads to the synthesis of monoprotected 1,4-diketones. This method provides an efficient alternative for synthesizing 1,4-diketones via radicals, showing good yields especially with cyclic enones (Mosca et al., 2001).

Zinc-Catalyzed Multicomponent Reactions

A zinc-catalyzed three-component coupling process enables the synthesis of cyclopropyl-substituted furan derivatives and 1,2-dioxolane derivatives, providing an efficient method for constructing these compounds under mild conditions and with good yield (Mata et al., 2016).

Synthesis of Cyclopropanes

A new chemical transformation utilizing 1,2-dioxines and stabilized phosphorus ylides has been developed for constructing diversely functionalized cyclopropanes. This method elucidates the relationship between 1,2-dioxines and their derivatives, offering a novel approach for cyclopropanation with excellent diastereomeric excess (Avery et al., 2000).

Thermal Behavior of Polymethacrylates

The thermal degradation of polymethacrylates containing a 1,3-dioxolane ring has been studied, revealing insights into the degradation products and mechanisms. This research is significant for understanding the stability and decomposition pathways of these polymers (Ilter et al., 2002).

Photoinitiated Cationic Polymerization

The cationic polymerization of substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes has been explored, indicating that these compounds can undergo ring-opening polymerization to yield polyether ketones with significant molecular weights. This process demonstrates the potential of these substances in the field of polymer synthesis (Abdo Al-Doaiss et al., 2001).

Gold-Catalyzed Cycloaddition

A gold-catalyzed cycloaddition process for synthesizing 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes has been developed, showcasing a novel method for constructing these compounds in good to excellent yields. This method emphasizes the versatility of gold catalysis in organic synthesis (Rao & Chan, 2014).

properties

IUPAC Name |

1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXLBKCAOFCVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)

acetate](/img/structure/B3150535.png)

acetate](/img/structure/B3150543.png)

![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)

![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)

![methyl 5-methyl-2-oxo-1-phenethyl-3-[(Z)-(3,4,5-trimethoxyanilino)methylidene]-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B3150619.png)